Gomisin O

Descripción general

Descripción

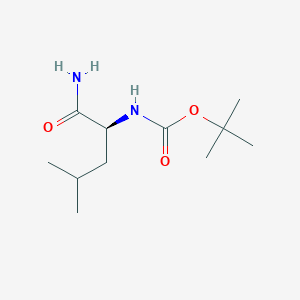

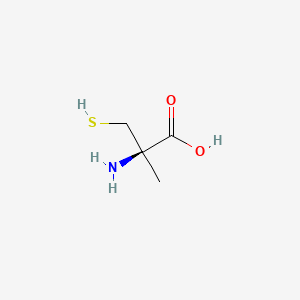

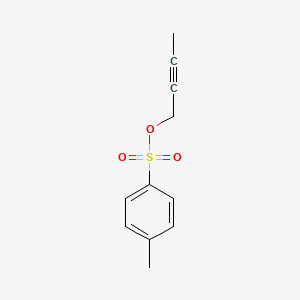

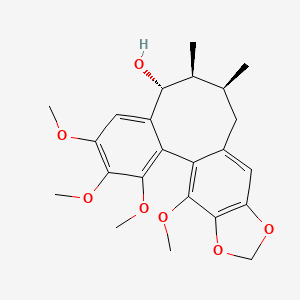

Gomisin O is a compound isolated from the fruits of Schizandra chinensis . It has a molecular weight of 416.46 and a formula of C23H28O7 .

Synthesis Analysis

The total synthesis of Gomisin O involves key steps such as a novel indium-mediated methylcrotylation, a diastereoselective B-alkyl Suzuki−Miyaura alkylborane coupling, and an intramolecular oxidative biaryl cuprate cross-coupling .Molecular Structure Analysis

The molecular structure of Gomisin O is characterized by a highly electron-rich dibenzocyclooctadiene core structure with a stereogenic axis about the biaryl bond, exhibiting atropisomerism .Physical And Chemical Properties Analysis

Gomisin O has a density of 1.2±0.1 g/cm3, a boiling point of 575.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .Aplicaciones Científicas De Investigación

-

Obesity Research

- Field : Biomedical Science

- Application : Gomisin N (GN) is used in obesity research .

- Method : In a study, Drosophila melanogaster was used as a diet-induced obese model to elucidate the effects of GN on lipid and glucose metabolism .

- Results : The administration of GN to high-fat diet groups lowered their body weight and induced a specific upregulation of lipid storage droplet (Lsd)-2 and hormone-sensitive lipase (Hsl), in addition to improved lifespan .

-

Cancer Research

- Field : Oncology

- Application : Dibenzocyclooctadiene lignans (DBCLS), a significant group of compounds found in the genus Schisandra, are known for their anticancer properties .

- Method : An exhaustive literature search was performed using databases like PubMed/MedLine, Scopus, Web of Science, Embase, TRIP database and Google Scholar from 1980 to 2023 .

- Results : The studies demonstrate that the anticancer effects of DBCLS compounds are primarily driven by their ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways .

-

Photoprotective and Anti-melanogenic Effects

- Field : Dermatology

- Application : Gomisin D, J and O are dibenzocyclooctadiene lignans present in Kadsura medicinal plants and possess several pharmacological activities .

- Method : Natural candidate compounds with antioxidant, photoprotective and anti-melanogenic effects were investigated against the background of skin photoprotective and anti-melanogenic properties .

- Results : The specific results or outcomes of this application were not detailed in the source .

-

Endoplasmic Reticulum Stress Response

- Field : Molecular Biology

- Application : Gomisin N (GN) is used to study the endoplasmic reticulum stress response .

- Method : In a study, Drosophila melanogaster was used as a model to elucidate the effects of GN on lipid and glucose metabolism under a rearing condition of a high-fat diet (HFD) containing 20% coconut oil, with or without GN .

- Results : GN in HFD groups appeared to downregulate heat shock protein Hsp90 family member (dGRP94), a key regulator of the endoplasmic reticulum stress response, which may also contribute to improved life span in the presence of GN .

-

Skin Cancer Research

- Field : Dermatology

- Application : Gomisin D, J and O are used in skin cancer research .

- Method : In a study, the functions and mechanisms underlying the effects of gomisin D, J and O in UVA‑and UVB‑irradiated keratinocytes and α‑melanocyte stimulating hormone (α‑MSH)‑stimulated melanocytes were explored .

- Results : Gomisin D and J improved keratinocyte viability and reduced lactate dehydrogenase (LDH) release under UVA and UVB irradiation. Intracellular ROS production induced by UVA and UVB irradiation was suppressed by gomisin D and J .

-

Melanogenesis Inhibition

- Field : Dermatology

- Application : Gomisin N is used to study melanogenesis .

- Method : In a study, Gomisin N was found to significantly reduce the melanin content without cellular toxicity .

- Results : Although it was not capable of modulating the catalytic activity of mushroom tyrosinase in vitro, Gomisin N downregulated the expression levels of key proteins that function in melanogenesis .

-

Hepato-Protective Effects

- Field : Hepatology

- Application : Gomisin N (GN) is a lignin derived from Schisandra chinensis that has been reported to exhibit hepato-protective effects .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes of this application were not detailed in the source .

-

Anti-Inflammatory Effects

-

Skin Whitening

- Field : Dermatology

- Application : Gomisin N is used for skin whitening .

- Method : Gomisin N significantly reduced the melanin content without cellular toxicity .

- Results : Although it was not capable of modulating the catalytic activity of mushroom tyrosinase in vitro, Gomisin N downregulated the expression levels of key proteins that function in melanogenesis .

Propiedades

IUPAC Name |

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-SYTFOFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gomisin O | |

CAS RN |

72960-22-6 | |

| Record name | Gomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.